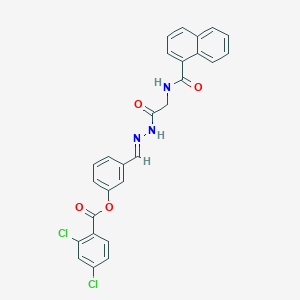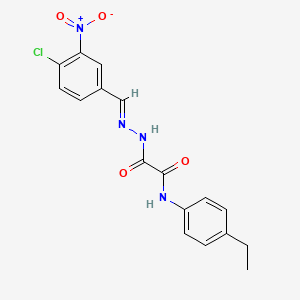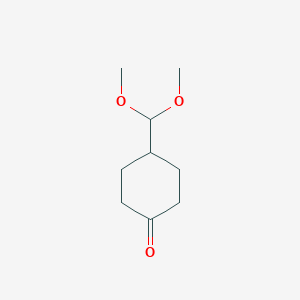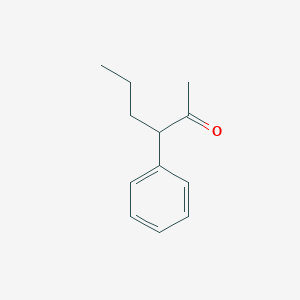
3-Phenylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its IUPAC name is 1-phenylhexan-2-one .
- The structure consists of a hexanone (6-carbon ketone) backbone with a phenyl group attached to one of the carbons (see the structure here) .
- It is also known by other names, such as benzyl n-butyl ketone .
3-Phenylhexan-2-one: is an organic compound with the chemical formula C12H16O and a molecular weight of 176.2548 g/mol .
Métodos De Preparación
Synthetic Routes: One common method involves the Friedel-Crafts acylation of benzene with n-butyryl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction leads to the formation of 1-phenyl-2-hexanone.
Industrial Production: While not a high-volume industrial compound, it can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactivity: 1-phenyl-2-hexanone is relatively stable due to the aromatic phenyl group. it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction. For instance, reduction leads to the alcohol, while oxidation yields the carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Limited industrial applications but may find use in fragrance or flavor synthesis.
Mecanismo De Acción
- The exact mechanism of action depends on the specific application. For example:
- In biological systems, it could interact with enzymes or receptors.
- In chemical reactions, it acts as an electrophile or nucleophile.
- Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other ketones with aromatic substituents, such as acetophenone or benzophenone, share some similarities.
Uniqueness: 1-phenyl-2-hexanone’s unique feature lies in its six-carbon alkyl chain attached to the phenyl group.
Propiedades
Número CAS |
6306-30-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h4-6,8-9,12H,3,7H2,1-2H3 |
Clave InChI |
LQEVOFWEUZODAF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


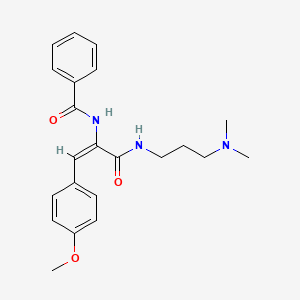
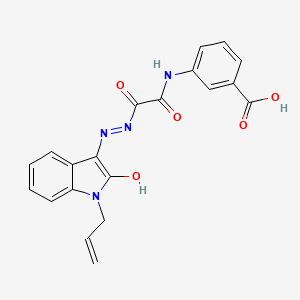

![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
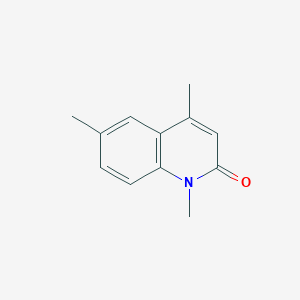
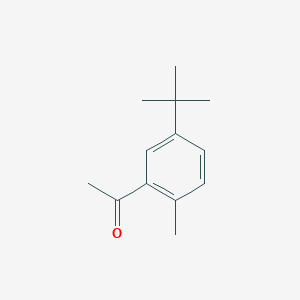
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
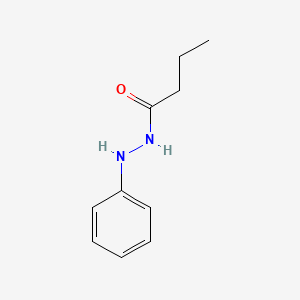
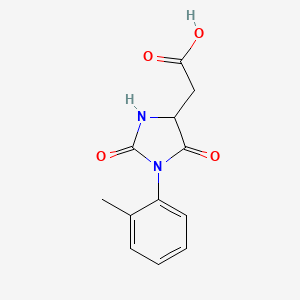

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
